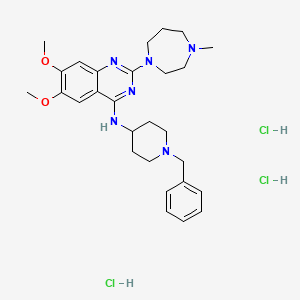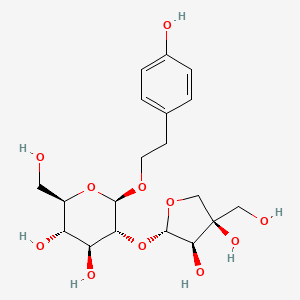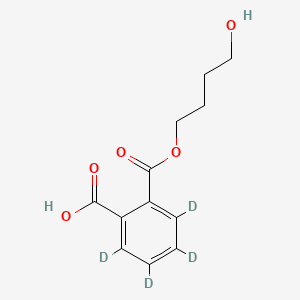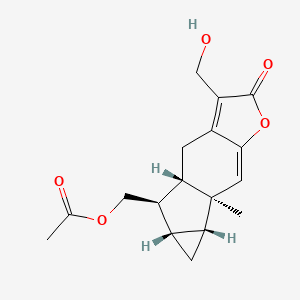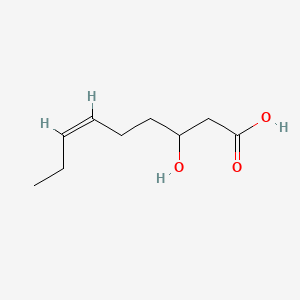
Mepivacaine-d3 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mepivacaine-d3 N-Oxide is a deuterated derivative of Mepivacaine, a local anesthetic of the amide type This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mepivacaine-d3 N-Oxide typically involves the following steps:
Starting Material: The synthesis begins with N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Mepivacaine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Further oxidized products such as nitroso derivatives.
Reduction: Mepivacaine-d3.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Mepivacaine-d3 N-Oxide is primarily used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium atoms provide a means to study the metabolic pathways and pharmacokinetics of Mepivacaine.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the effects of deuterium substitution on biological activity and metabolism.
Medical Research: Studies the potential therapeutic applications and safety profiles of deuterated anesthetics.
Mecanismo De Acción
Mepivacaine-d3 N-Oxide exerts its effects by blocking sodium channels in nerve cells. This prevents the influx of sodium ions, thereby inhibiting the generation and propagation of nerve impulses. The deuterium atoms may alter the binding affinity and metabolic stability of the compound, providing insights into the molecular mechanisms of action.
Comparación Con Compuestos Similares
Similar Compounds
Mepivacaine: The non-deuterated parent compound.
Lidocaine: Another amide-type local anesthetic with similar pharmacological properties.
Bupivacaine: A longer-acting amide-type local anesthetic.
Uniqueness
Mepivacaine-d3 N-Oxide is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for research applications, particularly in studying the effects of isotopic substitution on drug metabolism and action.
Propiedades
Número CAS |
1346597-91-8 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
265.371 |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1-oxido-1-(trideuteriomethyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
Clave InChI |
WQTJWODFSMCWCC-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-] |
Sinónimos |
N-(2,6-Dimethylphenyl)-1-(methyl-d3)-1-oxido-2-piperidinecarboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


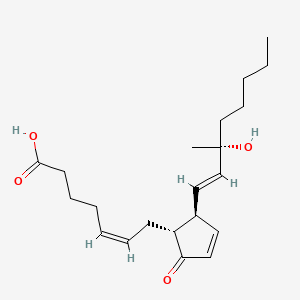
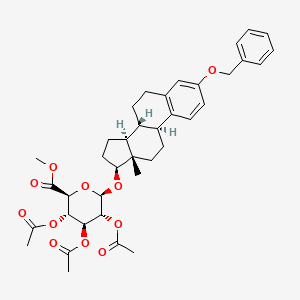
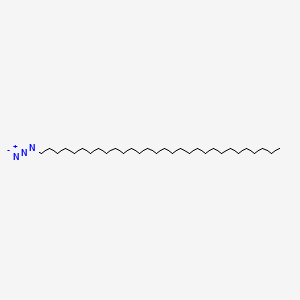
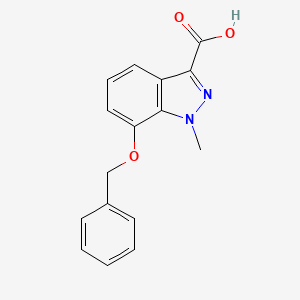
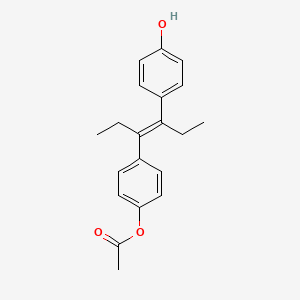
![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
